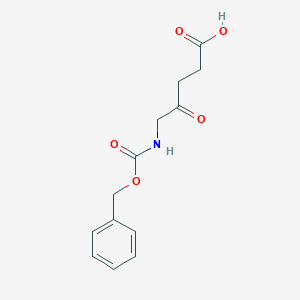

5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid

Descripción general

Descripción

5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid is a compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . It is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical compounds. This compound is often used in research and industrial settings due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid typically involves the protection of amino acids. One common method is the reaction of Nα-Cbz-aspartic acid with formaldehyde to form (S)-2-(((benzyloxy)carbonyl)-5-oxooxazolidin-4-yl)acetic acid . This intermediate can then be converted into the target compound through various steps, including the formation of activated esters or mixed anhydrides.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like sodium borohydride.

Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid is C13H15N2O5, characterized by a benzyloxycarbonyl group and an oxo group. Its structure includes:

- Functional Groups : A carbonyl group at the fourth position enhances its reactivity.

- Amino Acid Derivative : It is a modified form of glutamic acid, providing potential biological activity similar to natural amino acids.

Key Applications

-

Peptide Synthesis

- This compound serves as a crucial building block for synthesizing peptides. The presence of the benzyloxycarbonyl group allows for selective protection of amino groups during synthesis, facilitating the formation of peptide bonds.

-

Biological Interaction Studies

- Research has focused on the binding affinity of this compound with various enzymes and receptors. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to study its interactions, which can elucidate its role in metabolic pathways and potential therapeutic targets.

-

Synthetic Chemistry

- The compound's unique functional groups make it valuable in synthetic organic chemistry. It can participate in various reactions, including acylation and amidation, thus expanding its applicability in creating complex molecules.

Case Studies and Research Findings

-

Peptide Synthesis Optimization

- A study demonstrated the effectiveness of this compound in synthesizing cyclic peptides with enhanced stability and bioactivity. The compound was utilized to create a library of cyclic peptides that showed promising results in targeting specific biological pathways.

-

Enzyme Binding Studies

- Research involving this compound has revealed insights into its binding kinetics with certain enzymes involved in metabolic regulation. Such studies have implications for drug design, particularly in developing inhibitors for enzymes linked to metabolic disorders.

-

Therapeutic Potential

- Investigations into the biological activity of derivatives of this compound have suggested potential therapeutic applications in treating conditions related to amino acid metabolism, highlighting its relevance in pharmacology.

Mecanismo De Acción

The mechanism of action of 5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

4-Benzyloxycarbonylamino-butyric acid: Similar in structure but with a different carbon chain length.

N-Carbobenzoxy-L-glutamic acid 5-benzyl ester: Another compound with a benzyloxycarbonyl group, used in similar applications.

Uniqueness

5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in both research and industrial settings.

Actividad Biológica

5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid, an amino acid derivative, is recognized for its unique structural features, including a benzyloxycarbonyl group and an oxo group. This compound has garnered attention in biochemical research due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C13H15N2O5

- Molecular Weight : 273.27 g/mol

- Structural Characteristics : The compound features a pentanoic acid backbone with a carbonyl group at the fourth position, contributing to its reactivity and biological properties. The presence of the benzyloxycarbonyl moiety enhances its stability and solubility in biological systems.

Synthesis and Applications

The synthesis of this compound typically involves multiple steps, including the protection of functional groups to enhance yield and purity. Its applications extend to peptide synthesis and as a building block in organic chemistry, owing to its versatile functional groups that facilitate various chemical reactions.

Interaction Studies

Research indicates that this compound exhibits significant binding affinity with various enzymes and receptors. These studies are vital for understanding its role in metabolic pathways and potential therapeutic targets. Techniques such as surface plasmon resonance and fluorescence spectroscopy have been employed to assess binding kinetics, revealing critical insights into the compound's biological interactions.

Antioxidant Activity

Preliminary studies suggest that derivatives of this compound may exhibit antioxidant properties, although specific data on this compound itself is limited. Antioxidant activity is often measured using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), which evaluates the capacity of a compound to scavenge free radicals .

Case Studies

- Enzyme Inhibition : A study focused on the inhibitory effects of related compounds on BACE-1 (Beta-site amyloid precursor protein cleaving enzyme 1), which is crucial in Alzheimer's disease pathology. Although specific data on this compound was not highlighted, the structural similarities suggest potential for similar inhibitory mechanisms .

- Cell Viability Assays : Investigations into cell viability have shown that compounds with similar structures can influence cellular processes significantly. These studies often utilize various concentrations to determine cytotoxicity thresholds, indicating that while low doses may promote cell viability, higher doses could lead to adverse effects.

Comparative Analysis

To better understand the potential of this compound, a comparative analysis with structurally similar compounds can provide insights into its unique biological activities.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-5-(benzyloxy)-5-oxopentanoic acid | Similar backbone but lacks benzyloxycarbonyl group | More reactive due to free amino group |

| (S)-4-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic Acid | Contains methoxy group | May exhibit different solubility and reactivity |

| 5-Amino-4-(benzyloxy)-5-oxopentanoic acid | Lacks carbonyl functionality | More straightforward synthesis route |

This table illustrates how variations in structure can lead to differences in reactivity and biological activity, emphasizing the importance of functional groups in determining the properties of amino acid derivatives.

Propiedades

IUPAC Name |

4-oxo-5-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-11(6-7-12(16)17)8-14-13(18)19-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBFUUKGAGSJCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463821 | |

| Record name | 5-{[(Benzyloxy)carbonyl]amino}-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112661-85-5 | |

| Record name | 5-{[(Benzyloxy)carbonyl]amino}-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.